REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]#N)=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH-:19].[Na+].N.Cl.[OH2:23]>C(O)C>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]([OH:23])=[O:19])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile
|
Quantity
|
0.52 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(N2C)CC#N)C=C1
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 129 g
|
Type
|
ADDITION
|
Details
|
by adding 110 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated product, 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetic acid, is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol, m.p. 193-195° C. (dec.)
|
Type
|
CUSTOM
|
Details
|
A second crop is obtained upon concentration of the mother liquor for a total yield of about 67% of theoretical
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(N2C)CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |